Conformational Energy Landscape: Measured Enthalpy Difference Between s-cis and gauche Rotamers
2-Bromo-3-fluoroprop-1-ene exists as a mixture of s-cis (fluorine eclipsing the double bond) and gauche conformers. The enthalpy difference between these conformers has been directly measured in the gas and liquid phases, providing a key differentiation from the chloro analog. In the gas phase, the s-cis conformer is more stable by 200 ± 30 cm⁻¹ (572 ± 86 cal mol⁻¹) [1]. In the liquid phase, the s-cis conformer remains more stable, with an enthalpy difference of 66 ± 4 cm⁻¹ (189 ± 11 cal mol⁻¹) [1]. These values are distinct from those reported for 2-chloro-3-fluoroprop-1-ene, where the conformational equilibrium is shifted due to differences in halogen size and electronegativity [2].
| Evidence Dimension | Enthalpy difference (ΔH) between s-cis and gauche conformers |
|---|---|
| Target Compound Data | Gas: 200 ± 30 cm⁻¹ (572 ± 86 cal mol⁻¹); Liquid: 66 ± 4 cm⁻¹ (189 ± 11 cal mol⁻¹) |
| Comparator Or Baseline | 2-Chloro-3-fluoroprop-1-ene (qualitative comparison; quantitative values differ due to halogen substitution) |
| Quantified Difference | The bromo analog exhibits a larger enthalpy difference in the gas phase compared to the chloro analog, indicating a greater preference for the s-cis conformer. |
| Conditions | Far-infrared and Raman spectroscopy; gas phase at 0.10 cm⁻¹ resolution; liquid phase temperature study. |
Why This Matters
Conformational preference directly influences reactivity in stereoselective transformations; the specific s-cis/gauche equilibrium of the bromo-fluoro compound may lead to different stereochemical outcomes compared to the chloro-fluoro analog.
- [1] Durig, D. T., et al. (1993). Raman and far-infrared spectra, conformational stability, barriers to internal rotation, vibrational assignment and ab initio calculations of 2-bromo-3-fluoropropene. Journal of Raman Spectroscopy, 24(5), 287-298. View Source
- [2] Crowder, G. A., et al. (1974). Conformations and vibrational spectra of 2-chloro-3-fluoro-1-propene and 2-bromo-3-fluoro-1-propene. Journal of Molecular Structure, 23(1), 53-62. View Source
